molecular formula C10H15N3O B1590203 1-(6-Methoxypyridin-2-yl)piperazine CAS No. 51047-54-2

1-(6-Methoxypyridin-2-yl)piperazine

Cat. No. B1590203
CAS RN: 51047-54-2
M. Wt: 193.25 g/mol
InChI Key: OILYGSQXSLUZSY-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various areas of research. MPP is a heterocyclic compound that contains a pyridine ring and a piperazine ring, making it a unique chemical structure.

Scientific Research Applications

1. Anti-Tubercular Agents

  • Application Summary : This compound has been used in the design and synthesis of novel anti-tubercular agents. Specifically, it was used to create substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
  • Methods of Application : The compound was synthesized and then evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Synthesis of Metal Complexes

  • Application Summary : This compound has been used to synthesize Cu (II) and Co (II) metal complexes .
  • Methods of Application : The compound was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
  • Results : The study did not provide specific results or outcomes for this application .

properties

IUPAC Name

1-(6-methoxypyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-4-2-3-9(12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILYGSQXSLUZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480155
Record name 1-(6-Methoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyridin-2-yl)piperazine

CAS RN

51047-54-2
Record name 1-(6-Methoxy-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51047-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-6-methoxypyridine (20 g) and piperazine (32.9 g) with potassium carbonate (20.1 g) in water (50 ml) is stirred at 100° for 24 hr. The mixture is partitioned between methylene chloride and aqueous sodium bicarbonate, the phases are separated and the organic phase is dried over sodium sulfate and concentrated. The concentrate is dissolved in ether. The organic phase is extracted with hydrochloric acid (10%). The aqueous phase is washed with ether, neutralized with sodium hydroxide (10%) and extracted with methylene chloride. The organic phase is dried over sodium sulfate and concentrated to give 2-piperazino-6-methoxypyridine. This material is stirred in acetonitrile (100 ml) with 21-bromo-17α-hydroxypregna-4,9(11)-diene-3,20-dione (3.01 g) and potassium carbonate (1.3 g) at 20°-25° for 16 hr. The mixture is partitioned between methylene chloride and aqueous sodium bicarbonate. The phases are separated and the organic phase is dried over sodium sulfate and concentrated. The concentrate is chromatographed over silica gel (2% methanol in methylene chloride to 4%) to give the free base of the title compound which is 92% pure by HPLC. This material is dissolved in ethyl acetate and treated with methane sulfonic acid (0.606 g). The salt is filtered and recrystallized from methanol and ethyl acetate to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.9 g
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reactant
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20.1 g
Type
reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a sealed tube, 8.6 g of piperazine and 2.9 g (0.02 mole) of 2-chloro-6-methoxypyridine were reacted at 150° C. for 4 hours. After the reaction, the reaction mixture was applied to silica gel column chromatography (the eluent used was a mixture of chloroform: methanol : 28% aqueous ammonia = 40 : 9 : 1) to obtain 2.4 g of 1-(6-methoxy-2-pyridyl)piperazine as pale yellow liquid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
28%

Synthesis routes and methods III

Procedure details

A mixture of the formamide intermediate, prepared above, (3.55 g) in 6 N HCl (30 mL) was heated at reflux for 1/2 h. The reaction was cooled to 0° C., made basic with 10N NaOH, and extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with sat. NaCl solution, dried with anhydrous K2CO3, filtered, and concentrat.ed under reduced pressure to afford 1-(6-methoxy-2-pyridinyl)piperazine (2.72 g; 83%).
Name
formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Quantity
30 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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